(2S)-4-amino-2-(tert-butoxy)butanoic acid
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Overview
Description
(2S)-4-Amino-2-(tert-butoxy)butanoic acid: is a chiral amino acid derivative characterized by the presence of a tert-butoxy group attached to the second carbon atom and an amino group at the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (2S)-enantiomer.
Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl alcohol with a suitable precursor containing the amino and carboxylic acid functionalities. This typically involves a series of steps including protection, deprotection, and functional group transformations.
Industrial Production Methods:
Batch Processing: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reaction time is maintained.
Continuous Flow Chemistry: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
(2S)-4-Amino-2-(tert-butoxy)butanoic acid: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution Reactions: The tert-butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like halides or alkoxides under appropriate conditions.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution at the tert-butoxy group.
Scientific Research Applications
(2S)-4-Amino-2-(tert-butoxy)butanoic acid: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(2S)-4-Amino-2-(tert-butoxy)butanoic acid: is compared with similar compounds such as (2S)-4-amino-2-methoxybutanoic acid and (2S)-4-amino-2-ethoxybutanoic acid :
Uniqueness: The presence of the tert-butoxy group provides steric hindrance and unique reactivity compared to smaller alkyl groups like methoxy and ethoxy.
Comparison with Similar Compounds
(2S)-4-amino-2-methoxybutanoic acid
(2S)-4-amino-2-ethoxybutanoic acid
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Properties
CAS No. |
916892-27-8 |
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Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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